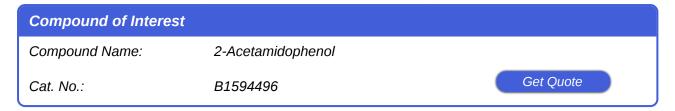


Application Note: Quantification of 2-Acetamidophenol using a Validated HPLC-UV Method

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Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of **2-Acetamidophenol**. **2-Acetamidophenol**, a positional isomer of paracetamol, is a critical compound to monitor as an impurity in pharmaceutical manufacturing and as a metabolite in biological studies.[1][2] The described method is specific, accurate, and precise, making it suitable for routine quality control and research applications.

Introduction

2-Acetamidophenol (o-acetamidophenol) is a known impurity and metabolite of phenacetin, and a structural isomer of the widely used analgesic, acetaminophen (paracetamol).[2][3] Its quantification is essential for ensuring the purity of pharmaceutical products and for studying metabolic pathways. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture.[4] This document provides a detailed protocol for an isocratic reversed-phase HPLC method coupled with a UV detector, which has been validated according to ICH guidelines for linearity, precision, accuracy, and sensitivity.[5]



Experimental Protocol Instrumentation and Materials

- HPLC System: An HPLC system equipped with an isocratic pump, autosampler, column thermostat, and a UV-Vis detector.
- Chromatography Data System (CDS): Software for data acquisition and processing, such as Chromeleon™ CDS.[6]
- Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is commonly used.[7]
- Analytical Balance: For accurate weighing of standards.
- Volumetric Glassware: Class A flasks and pipettes.
- Syringe Filters: 0.45 μm nylon or PTFE filters for sample clarification.

Chemicals and Reagents

- 2-Acetamidophenol Reference Standard: Purity ≥97%.
- Methanol: HPLC grade.
- Acetonitrile: HPLC grade.
- Potassium Dihydrogen Phosphate (KH2PO4): Analytical grade.
- Orthophosphoric Acid (H₃PO₄): Analytical grade, for pH adjustment.
- · Water: HPLC grade or deionized water.

Preparation of Solutions

- Mobile Phase (Phosphate Buffer:Methanol, 80:20 v/v):
 - Prepare a 25 mM phosphate buffer by dissolving approximately 3.4 g of KH₂PO₄ in 1 L of HPLC grade water.



- Adjust the pH of the buffer to 3.0 using orthophosphoric acid.[8]
- Filter the buffer solution through a 0.45 μm membrane filter.
- Mix 800 mL of the filtered phosphate buffer with 200 mL of HPLC grade methanol.
- Degas the final mobile phase mixture by sonication or helium sparging before use.
- Standard Stock Solution (1000 μg/mL):
 - Accurately weigh 25 mg of 2-Acetamidophenol reference standard.
 - Transfer it to a 25 mL volumetric flask.
 - Dissolve and make up the volume with methanol. This solution should be stored at 2-8°C.
- Working Standard Solutions:
 - Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1.0 to 100 μg/mL. These solutions are used to construct the calibration curve.

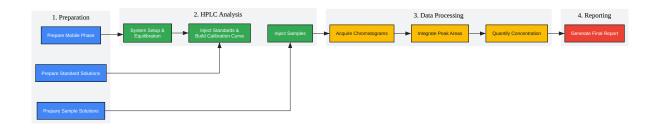
Sample Preparation

- Accurately weigh a sample containing an estimated amount of 2-Acetamidophenol.
- Dissolve the sample in a known volume of mobile phase.
- Ensure the final concentration is expected to fall within the linear range of the calibration curve.
- Vortex and sonicate the solution for 10 minutes to ensure complete dissolution.[4]
- Filter the solution through a 0.45 μm syringe filter into an HPLC vial before injection.

Experimental Workflow

The overall workflow for the quantification of **2-Acetamidophenol** is illustrated below.





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Caption: Experimental workflow for HPLC-UV analysis.

Chromatographic Conditions

The separation is achieved using an isocratic elution. The optimized parameters are summarized in the table below.

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 μm
Mobile Phase	25 mM Phosphate Buffer (pH 3.0) : Methanol (80:20 v/v)[8]
Flow Rate	1.0 mL/min[4][8]
Injection Volume	20 μL
Column Temperature	35 °C[9]
UV Detection	254 nm[3][7]
Run Time	10 minutes



Method Validation Summary

The method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Linearity and Range

The linearity was evaluated by analyzing a series of six concentrations of **2-Acetamidophenol**. The calibration curve was constructed by plotting the peak area against the concentration.

Parameter	Result
Linearity Range	1.0 - 100 μg/mL
Correlation Coefficient (r²)	> 0.999
Regression Equation	y = mx + c

Precision

Precision was determined by analyzing replicate injections of quality control (QC) samples at three concentration levels (Low, Medium, High) on the same day (intra-day) and on three different days (inter-day).

Concentration (μg/mL)	Intra-day Precision (%RSD, n=6)	Inter-day Precision (%RSD, n=9)
5 (Low QC)	< 2.0%	< 2.5%
50 (Medium QC)	< 1.5%	< 2.0%
90 (High QC)	< 1.5%	< 2.0%

RSD: Relative Standard Deviation

Accuracy (Recovery)

Accuracy was assessed by the recovery method, where a known amount of **2- Acetamidophenol** was spiked into a sample matrix at three different concentration levels.



Spiked Level	Amount Added (μg/mL)	Amount Recovered (μg/mL)	Recovery (%)
80%	40	39.8	99.5%
100%	50	50.3	100.6%
120%	60	60.8	101.3%

Sensitivity

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio (S/N).

Parameter	Result
Limit of Detection (LOD)	0.2 μg/mL (S/N ≥ 3)
Limit of Quantification (LOQ)	0.7 μg/mL (S/N ≥ 10)

Results and Discussion

Under the specified chromatographic conditions, **2-Acetamidophenol** is well-separated from other potential impurities and matrix components. A typical chromatogram shows a sharp, symmetric peak for **2-Acetamidophenol**, eluting at a retention time of approximately 5-7 minutes. The validation data confirms that the method is highly linear, with a correlation coefficient exceeding 0.999 over the specified concentration range. The low %RSD values for intra-day and inter-day precision demonstrate the method's excellent reproducibility.[8] Furthermore, the accuracy, with recovery values between 98% and 102%, indicates the absence of significant matrix effects or systematic errors. The established LOD and LOQ values confirm that the method is sensitive enough for the routine quantification of **2-Acetamidophenol** in various sample types.

Conclusion

The HPLC-UV method described in this application note is simple, rapid, and reliable for the quantification of **2-Acetamidophenol**. The method has been thoroughly validated, demonstrating excellent performance in terms of linearity, precision, accuracy, and sensitivity. It



is well-suited for quality control laboratories in the pharmaceutical industry and for research applications requiring the accurate measurement of **2-Acetamidophenol**.

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- To cite this document: BenchChem. [Application Note: Quantification of 2-Acetamidophenol using a Validated HPLC-UV Method]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1594496#hplc-uv-method-for-quantification-of-2-acetamidophenol]

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